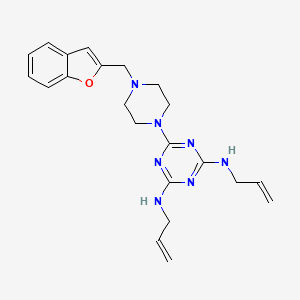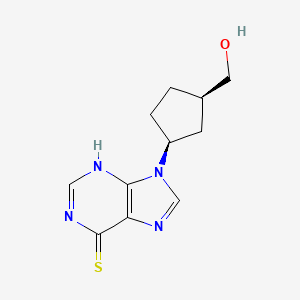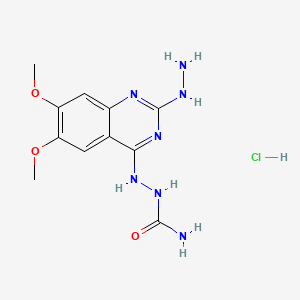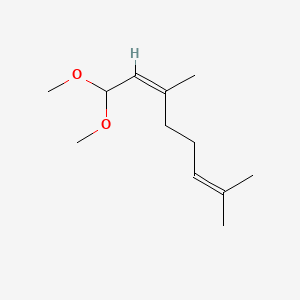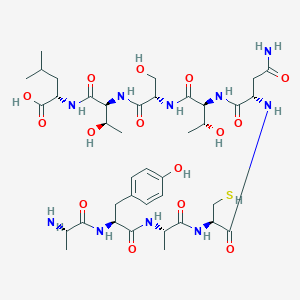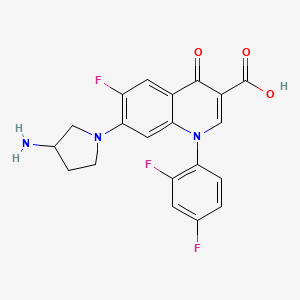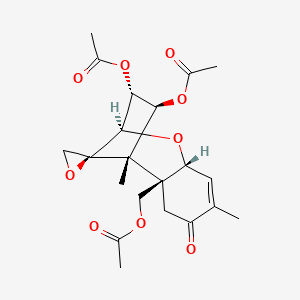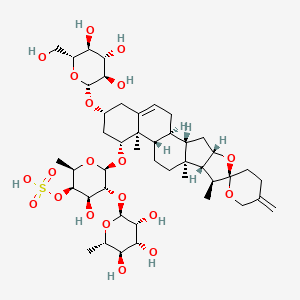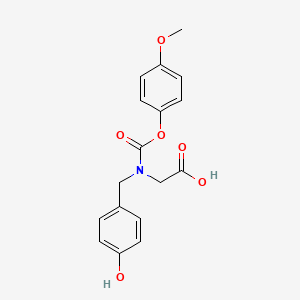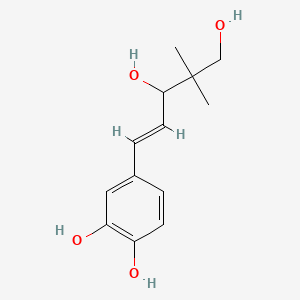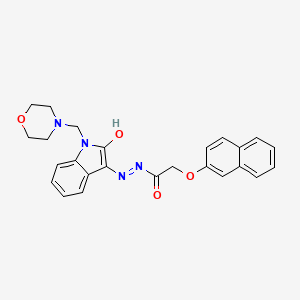
Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of Indolin-2,3-dione Core: The indolin-2,3-dione core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where the indolin-2,3-dione is reacted with morpholine in the presence of a suitable base.
Attachment of 3-(2-Naphthyloxy)acetylhydrazone: The final step involves the condensation of the morpholinomethyl-indolin-2,3-dione with 3-(2-naphthyloxy)acetylhydrazone under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolin-2,3-dione derivatives: Various derivatives have been studied for their potential therapeutic applications.
Uniqueness
Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds.
Properties
CAS No. |
81215-51-2 |
|---|---|
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N4O4/c30-23(16-33-20-10-9-18-5-1-2-6-19(18)15-20)26-27-24-21-7-3-4-8-22(21)29(25(24)31)17-28-11-13-32-14-12-28/h1-10,15,31H,11-14,16-17H2 |
InChI Key |
PBKMPHSHUURKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


